N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}-4-methoxybenzene-1-sulfonamide
Description
N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}-4-methoxybenzene-1-sulfonamide is a quinoxaline-derived sulfonamide characterized by a 4-methoxybenzenesulfonamide core linked to a quinoxaline scaffold substituted with a 4-acetylphenylamino group. Quinoxalines are heterocyclic compounds with broad pharmacological relevance, including antimicrobial, anticancer, and kinase inhibitory activities. The acetylphenyl moiety may enhance lipophilicity and receptor binding, while the methoxy group on the sulfonamide can influence electronic properties and solubility .
Properties
IUPAC Name |
N-[3-(4-acetylanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-15(28)16-7-9-17(10-8-16)24-22-23(26-21-6-4-3-5-20(21)25-22)27-32(29,30)19-13-11-18(31-2)12-14-19/h3-14H,1-2H3,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLCYYQCVUQFHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}-4-methoxybenzene-1-sulfonamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The reaction is usually carried out in the presence of a catalyst under reflux conditions. The acetylphenyl and methoxybenzene sulfonamide groups are then introduced through subsequent reactions involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
Anticancer Properties
Research indicates that quinoxaline derivatives, including sulfonamide compounds, exhibit significant anticancer activities. The incorporation of the quinoxaline moiety into the structure of N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}-4-methoxybenzene-1-sulfonamide enhances its ability to inhibit tumor cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Antimicrobial Effects
Quinoxaline sulfonamides have demonstrated antibacterial and antifungal properties. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folate synthesis. Compounds similar to this compound have been tested against various pathogens, showing promising results against strains like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects due to the presence of the sulfonamide group and quinoxaline moiety. Inhibitory activity against cyclooxygenase enzymes (COX) has been reported for related compounds, which could position this compound as a candidate for treating inflammatory diseases .
In Silico Studies
Recent studies have utilized molecular docking simulations to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer progression and inflammation . These studies provide insights into the compound's mechanism of action and potential efficacy.
Experimental Evaluations
Experimental evaluations have confirmed the biological activities predicted by in silico studies. For instance, compounds structurally related to this compound were tested for their anticancer properties in vitro, showing significant inhibition of cell growth in various cancer cell lines .
Mechanism of Action
The mechanism of action of N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interfere with cancer cell signaling pathways, resulting in anticancer effects .
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three analogous sulfonamide-quinoxaline derivatives. Key differences in substituents, synthetic pathways, and biological activities are highlighted.
Structural Comparison
Key Observations :
- The sulfamoylphenyl derivative () replaces the acetyl group with a sulfamoyl group, enhancing hydrogen-bonding capacity but reducing lipophilicity .
- The sulfanyl -containing compound () lacks the methoxy group, which may reduce solubility but improve thiol-mediated interactions .
Key Observations :
- The target compound’s synthesis likely employs heterocyclic amide-thioamide transformations () and sulfonyl chloride couplings (), similar to other quinoxaline sulfonamides .
Pharmacological and Physicochemical Properties
Key Observations :
- The acetyl group in the target compound increases LogP compared to sulfamoyl derivatives, suggesting improved membrane permeability but reduced aqueous solubility .
- Sulfamoylphenyl analogs () exhibit higher solubility and antimicrobial efficacy, aligning with trends in sulfonamide bioactivity .
Docking and QSAR Insights
- Target Compound : The acetylphenyl group may bind hydrophobic pockets in kinase domains (e.g., EGFR), while the methoxy sulfonamide could stabilize hydrogen bonds with catalytic residues .
- Sulfamoylphenyl Analog () : The sulfamoyl group’s hydrogen-bonding capacity enhances affinity for bacterial dihydropteroate synthase (DHPS), a target for sulfonamide antibiotics .
- Sulfanyl Derivative () : Predicted to inhibit cysteine proteases via covalent bond formation with active-site thiols .
Biological Activity
N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative with potential biological activities. This compound is of interest due to its structural features, which suggest possible pharmacological applications, particularly in oncology and enzyme inhibition. This article reviews the biological activity of this compound, highlighting research findings, case studies, and relevant data.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study demonstrated that derivatives with similar structures could effectively inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Key Findings :
- In vitro Studies : Compounds showed potent activity against various cancer cell lines, including prostate and melanoma models.
- In vivo Efficacy : Treatments resulted in tumor growth inhibition in xenograft models, indicating potential for clinical application .
Enzyme Inhibition
The sulfonamide moiety is known for its ability to inhibit various enzymes. Specifically, this compound has shown promise as an inhibitor of carbonic anhydrases (CAs), which are important for numerous physiological processes.
Research Insights :
- Binding Affinity : The compound exhibited a binding affinity comparable to established inhibitors, suggesting its potential as a therapeutic agent against conditions such as glaucoma and edema .
Antimicrobial Activity
Preliminary studies have also evaluated the antimicrobial properties of related sulfonamide compounds. These studies have shown moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis.
| Compound | Antibacterial Activity |
|---|---|
| This compound | Moderate against tested strains |
| Sulfanilamide | Strong against various bacterial strains |
Case Studies
A notable case study involved the synthesis of various sulfonamide derivatives, including those related to this compound. The synthesized compounds were evaluated for their biological activities:
- Antitumor Evaluation : In vitro assays demonstrated significant cytotoxicity against cancer cell lines.
- Enzyme Inhibition Assays : The binding affinity for carbonic anhydrase was assessed using fluorescence-based techniques, revealing promising results.
Q & A
Q. How can substituent modifications on the quinoxaline or sulfonamide moieties enhance biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -F, -Cl) on the benzene ring improve potency by enhancing target binding. For instance, fluorinated analogs (e.g., 4-fluoro-N-(3-((4-methoxypyridin-2-yl)amino)quinoxalin-2-yl)benzenesulfonamide) show IR values as low as 6.97 ± 0.67, indicating strong inhibitory effects . Computational docking (AutoDock4) can predict binding affinities to targets like PI3K or ADAM17 .
Q. What computational tools are effective for studying the compound’s interaction with kinase targets?
- Methodological Answer : AutoDock4 with selective receptor flexibility is ideal for simulating ligand-receptor interactions. For example, flexible sidechain docking of quinoxaline derivatives into PI3K’s ATP-binding pocket can identify key residues (e.g., Lys802, Val848) for hydrogen bonding. Molecular dynamics simulations (e.g., GROMACS) further validate stability over 100-ns trajectories .
Q. How does combining this compound with γ-irradiation improve radiosensitization in cancer therapy?
- Methodological Answer : Co-administration with radiation (e.g., 8 kGy) enhances DNA damage and apoptosis. Preclinical studies suggest that sulfonamide-quinoxaline hybrids (e.g., compound 9, IC50 = 15.6 mmol L⁻¹) reduce HEPG2 cell viability by 80% when irradiated, compared to 50% with radiation alone. Mechanistic studies (e.g., comet assays) confirm double-strand break potentiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
